molecular formula C12H18N5O7P B12939156 N,N-dimethyladenosine 5'-(dihydrogen phosphate) CAS No. 13484-65-6

N,N-dimethyladenosine 5'-(dihydrogen phosphate)

Cat. No.: B12939156
CAS No.: 13484-65-6
M. Wt: 375.27 g/mol
InChI Key: OWRDTHWSVNWFAZ-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((2R,3S,4R,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant importance in various scientific fields. This compound is a derivative of purine, a fundamental component of nucleic acids, and is characterized by its unique structural features, including a dimethylamino group and a dihydrogen phosphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine ring: This is achieved through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

    Introduction of the dimethylamino group: This step involves the alkylation of the purine ring with dimethylamine under controlled conditions.

    Formation of the tetrahydrofuran ring: This is typically achieved through cyclization reactions involving sugar derivatives.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

((2R,3S,4R,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its role in cellular processes, particularly those involving nucleic acids.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.

    Industry: The compound is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound primarily targets nucleic acids and enzymes involved in nucleic acid metabolism.

    Pathways Involved: It can inhibit the replication of viral genomes by interfering with the function of viral polymerases. In cancer cells, it may inhibit DNA synthesis and induce apoptosis.

Comparison with Similar Compounds

((2R,3S,4R,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: can be compared with other similar compounds, such as:

    Adenosine triphosphate (ATP): Both compounds contain a purine base and a phosphate group, but ATP has three phosphate groups and is a key energy carrier in cells.

    Guanosine monophosphate (GMP): Similar to the compound , GMP contains a purine base and a phosphate group but differs in the specific purine base and the number of phosphate groups.

    Cytidine monophosphate (CMP): This compound contains a pyrimidine base instead of a purine base and has different biological functions.

The uniqueness of ((2R,3S,4R,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

Properties

CAS No.

13484-65-6

Molecular Formula

C12H18N5O7P

Molecular Weight

375.27 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H18N5O7P/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(19)8(18)6(24-12)3-23-25(20,21)22/h4-6,8-9,12,18-19H,3H2,1-2H3,(H2,20,21,22)/t6-,8-,9-,12-/m1/s1

InChI Key

OWRDTHWSVNWFAZ-WOUKDFQISA-N

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.